This compound is classified as a purine derivative, which are important in biochemistry due to their roles in nucleic acids and energy transfer (e.g., ATP). It shows potential for therapeutic applications, particularly in modulating biochemical pathways.
The synthesis of 1-(4-chlorobenzyl)-8-((2-hydroxyethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves several steps:
The molecular structure of 1-(4-chlorobenzyl)-8-((2-hydroxyethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can be described as follows:
CC1=C2C(=O)N(C(=O)N(C)C(=N2)N1C(=O)C=C(C)C=C(CCl)=C(C=C1))
1-(4-chlorobenzyl)-8-((2-hydroxyethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions:
The mechanism of action for 1-(4-chlorobenzyl)-8-((2-hydroxyethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific biological targets:
Studies indicate that compounds with similar structures often modulate pathways such as the Wnt signaling pathway or phosphodiesterase activity.
The physical and chemical properties of 1-(4-chlorobenzyl)-8-((2-hydroxyethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione include:
This compound has several scientific applications:
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9